3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

説明

BenchChem offers high-quality 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-7-4-2-3-5-8(7)11-9(6)10(12)13/h11H,2-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWSZIDFXHKQID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1CCCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151051-63-7 |

Source

|

| Record name | 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Mechanism of Action of Angiotensin-Converting Enzyme (ACE) Inhibitors: A Focus on Tetrahydro-Indole Carboxylic Acid Derivatives

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: While the specific compound 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is not extensively documented in scientific literature for a specific biological mechanism of action, its core structure is representative of a highly significant class of therapeutic agents: the Angiotensin-Converting Enzyme (ACE) inhibitors. This guide will delve into the intricate mechanism of action of ACE inhibitors, using the well-characterized drug Perindopril, which features a related octahydro-indole-2-carboxylic acid scaffold, as a primary example. We will explore the molecular interactions, physiological consequences, and the experimental methodologies used to characterize this critical class of cardiovascular drugs.

Introduction: The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of ACE

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. A key player in this system is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase.[1]

The RAAS cascade proceeds as follows:

-

Renin Release: In response to low blood pressure, decreased sodium delivery to the distal convoluted tubule, or sympathetic nervous system stimulation, the kidneys release the enzyme renin.

-

Angiotensin I Formation: Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form the inactive decapeptide, Angiotensin I.[2]

-

Angiotensin II Conversion: Angiotensin-Converting Enzyme (ACE), primarily located in the endothelial cells of the lungs and other tissues, converts Angiotensin I into the potent octapeptide, Angiotensin II.[3]

Angiotensin II exerts its physiological effects through multiple mechanisms:

-

Vasoconstriction: It is a powerful vasoconstrictor, directly increasing peripheral resistance and, consequently, blood pressure.[4]

-

Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, leading to an increase in blood volume and pressure.[5]

-

Sympathetic Nervous System Activation: It enhances the activity of the sympathetic nervous system, further contributing to vasoconstriction and increased cardiac output.[3]

-

Antidiuretic Hormone (ADH) Release: It stimulates the posterior pituitary to release ADH, which promotes water reabsorption in the kidneys.[5]

ACE also has another important function: it is responsible for the degradation of bradykinin, a potent vasodilator.[6]

Mechanism of Action of Tetrahydro-Indole Carboxylic Acid-Based ACE Inhibitors

ACE inhibitors, including those with a tetrahydro-indole carboxylic acid core like Perindopril, exert their therapeutic effects by competitively inhibiting the Angiotensin-Converting Enzyme.

Perindopril itself is a prodrug that is hydrolyzed in the liver to its active metabolite, perindoprilat.[7] Perindoprilat has a high affinity for the active site of ACE. The mechanism of inhibition involves the interaction of the carboxylate group in the inhibitor with the zinc ion in the active site of ACE.[1] This binding prevents ACE from converting Angiotensin I to Angiotensin II.

The consequences of ACE inhibition are multifaceted:

-

Reduced Angiotensin II Levels: This leads to vasodilation, a decrease in peripheral resistance, and a reduction in blood pressure.[8]

-

Decreased Aldosterone Secretion: The reduction in Angiotensin II leads to lower aldosterone levels, promoting sodium and water excretion (natriuresis and diuresis) and a slight increase in serum potassium.[1] This contributes to a decrease in blood volume and cardiac output.[3]

-

Increased Bradykinin Levels: By inhibiting the degradation of bradykinin, ACE inhibitors potentiate its vasodilatory effects.[9] This increased bradykinin is also thought to be responsible for the characteristic dry cough associated with ACE inhibitor therapy.[6]

-

Cardioprotective and Renoprotective Effects: Beyond their blood pressure-lowering effects, ACE inhibitors have been shown to have protective effects on the heart and kidneys.[2] These benefits are attributed to the reduction of Angiotensin II-mediated remodeling of cardiovascular and renal tissues.[1]

The overall effect is a reduction in blood pressure and a decreased workload on the heart, making ACE inhibitors a cornerstone in the treatment of hypertension, heart failure, and diabetic nephropathy.[10]

Caption: The RAAS and the mechanism of ACE inhibition.

Experimental Workflows for Characterizing ACE Inhibitors

The discovery and development of novel ACE inhibitors rely on a series of robust in vitro and in vivo assays.

In Vitro Assays for ACE Inhibition

The primary goal of in vitro assays is to determine the potency of a compound in inhibiting ACE activity. This is typically quantified by the half-maximal inhibitory concentration (IC50).

A common method is the spectrophotometric assay using the synthetic substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG). [11][12]

Principle: ACE cleaves FAPGG into FAP and glycyl-glycine, leading to a decrease in absorbance at a specific wavelength (typically 340 nm).[13] The rate of this decrease is proportional to ACE activity. By measuring the change in absorbance in the presence of varying concentrations of an inhibitor, the IC50 can be determined.

Experimental Protocol: FAPGG-based Spectrophotometric Assay

-

Reagent Preparation:

-

Prepare a stock solution of rabbit lung ACE in a suitable buffer (e.g., 100 mM Tris-HCl buffer with 0.3 M NaCl, pH 8.3).

-

Prepare a stock solution of FAPGG in the same buffer.

-

Prepare a series of dilutions of the test compound (e.g., a derivative of 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid) and a known ACE inhibitor as a positive control (e.g., Captopril or Perindoprilat).

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

50 µL of FAPGG solution.

-

40 µL of the test compound dilution or control.

-

Pre-incubate at 37°C for 5-10 minutes.

-

-

Initiate the reaction by adding 10 µL of the ACE solution to each well.

-

Immediately measure the decrease in absorbance at 340 nm over a set period (e.g., 20-30 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of ACE inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Self-Validation: The inclusion of a known ACE inhibitor like Captopril serves as a positive control, ensuring the assay is performing as expected. A negative control (buffer instead of inhibitor) establishes the baseline ACE activity.

Other in vitro assays include:

-

HPLC-based assays: These methods use natural or synthetic substrates like Hippuryl-Histidyl-Leucine (HHL) and quantify the formation of the product (Hippuric Acid) by High-Performance Liquid Chromatography.[14]

-

Fluorometric assays: These utilize fluorogenic substrates that release a fluorescent molecule upon cleavage by ACE.[15]

-

Chemiluminescent assays: These employ substrates that produce light upon enzymatic cleavage, offering high sensitivity.[]

Caption: A typical workflow for an in vitro ACE inhibition assay.

In Vivo Models for Efficacy Evaluation

To assess the antihypertensive effects of a potential ACE inhibitor in a physiological context, in vivo animal models are essential. The Spontaneously Hypertensive Rat (SHR) is a widely used model that genetically develops hypertension.[17]

Experimental Protocol: Evaluation in Spontaneously Hypertensive Rats

-

Animal Acclimatization and Baseline Measurement:

-

Acclimatize male SHRs to the laboratory conditions for at least one week.

-

Train the rats for blood pressure measurement using a non-invasive tail-cuff method to minimize stress-induced fluctuations.

-

Record baseline systolic and diastolic blood pressure and heart rate for several days to establish a stable baseline.

-

-

Drug Administration:

-

Divide the animals into groups: a vehicle control group and one or more treatment groups receiving different doses of the test compound (e.g., orally via gavage).

-

-

Blood Pressure Monitoring:

-

Measure blood pressure and heart rate at various time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

-

-

Ex Vivo Analysis (Optional):

-

At the end of the study, tissues such as the aorta, lung, and kidney can be harvested to measure ACE activity ex vivo, providing a correlation between tissue-specific ACE inhibition and the observed antihypertensive effect.[18]

-

-

Data Analysis:

-

Compare the changes in blood pressure from baseline between the treatment and control groups using appropriate statistical methods (e.g., ANOVA).

-

Trustworthiness of the Protocol: The use of a vehicle control group is crucial to account for any effects of the administration procedure itself. Blinding the investigators to the treatment allocation can further reduce bias.

Quantitative Data and Structure-Activity Relationship Insights

The potency of ACE inhibitors can vary significantly based on their chemical structure. Below is a table of IC50 values for several established ACE inhibitors, illustrating the range of potencies observed.

| ACE Inhibitor | IC50 (nM) |

| Captopril | 1.7 - 15.1[19] |

| Enalaprilat | 1.2[17] |

| Lisinopril | 1.0[17] |

| Perindoprilat | 2.4 |

| Ramiprilat | 0.2[17] |

Note: IC50 values can vary depending on the assay conditions and substrate used.

The structure-activity relationship (SAR) of ACE inhibitors has been extensively studied. For compounds based on the tetrahydro-indole carboxylic acid scaffold, key structural features for potent ACE inhibition include:

-

A Carboxylate Group: Essential for coordinating with the zinc ion in the ACE active site.

-

A Hydrogen Bond Acceptor: Mimics the carbonyl of the peptide substrate.

-

A Hydrophobic Group: To interact with a hydrophobic pocket in the active site.

The specific stereochemistry and substituents on the tetrahydro-indole ring can significantly influence the binding affinity and pharmacokinetic properties of the inhibitor.

Conclusion

While the specific biological role of 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid remains to be fully elucidated, its structural similarity to potent ACE inhibitors like Perindopril places it within a class of compounds with a well-defined and clinically significant mechanism of action. By inhibiting the Angiotensin-Converting Enzyme, these compounds effectively modulate the Renin-Angiotensin-Aldosterone System, leading to vasodilation and a reduction in blood pressure. The experimental workflows detailed in this guide provide a robust framework for the identification and characterization of novel ACE inhibitors, a critical endeavor in the ongoing development of treatments for cardiovascular diseases.

References

-

Perindopril - Wikipedia. Available from: [Link]

-

What is the mechanism of Perindopril Arginine? - Patsnap Synapse. Available from: [Link]

-

Angiotensin Converting Enzyme (ACE) Inhibitors - CV Pharmacology. Available from: [Link]

-

ACE inhibitors (Angiotensin-Converting Enzyme inhibitors): Mechanism of action and side effects | Vinmec. Available from: [Link]

-

Perindopril: Package Insert / Prescribing Information / MOA - Drugs.com. Available from: [Link]

-

What is the mechanism of Perindopril Erbumine? - Patsnap Synapse. Available from: [Link]

-

ACE inhibitor - Wikipedia. Available from: [Link]

-

ACE inhibitors - Drug cabinet - Heart Matters magazine - BHF. Available from: [Link]

-

Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic. Available from: [Link]

-

Angiotensin-converting enzyme inhibition by perindopril in the treatment of cardiovascular disease - PubMed. Available from: [Link]

-

Modification of the furanacryloyl--phenylalanylglycylglycine assay for determination of angiotensin-I-converting enzyme inhibitory activity | Request PDF - ResearchGate. Available from: [Link]

-

Modification of the furanacryloyl-L-phenylalanylglycylglycine assay for determination of angiotensin-I-converting enzyme inhibitory activity - PubMed. Available from: [Link]

-

Measuring Angiotensin-I Converting Enzyme Inhibitory Activity by Micro Plate Assays: Comparison Using Marine Cryptides and Tenta. Available from: [Link]

-

Preparation and identification novel angiotensin-converting enzyme-inhibitory peptides derived from fish waste - E3S Web of Conferences. Available from: [Link]

-

Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC. Available from: [Link]

-

ACE Inhibition Assay - Protocol - OneLab - Andrew Alliance. Available from: [Link]

-

In Vitro and In Vivo Evaluation Techniques for ACE Inhibitory Peptides: Challenges and Innovations in Predicting Hypertensive Effects | Request PDF - ResearchGate. Available from: [Link]

-

Rapid and simple colorimetric assay for screening angiotensin I-converting enzyme inhibitors. Available from: [Link]

-

Demonstration of in vivo effects of ACE inhibitors by the use of autoregressive modelling. Available from: [Link]

-

Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC. Available from: [Link]

-

Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PubMed. Available from: [Link]

-

Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PMC. Available from: [Link]

Sources

- 1. vinmec.com [vinmec.com]

- 2. What is the mechanism of Perindopril Arginine? [synapse.patsnap.com]

- 3. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 4. mayoclinic.org [mayoclinic.org]

- 5. What is the mechanism of Perindopril Erbumine? [synapse.patsnap.com]

- 6. ACE inhibitor - Wikipedia [en.wikipedia.org]

- 7. drugs.com [drugs.com]

- 8. bhf.org.uk [bhf.org.uk]

- 9. Angiotensin-converting enzyme inhibition by perindopril in the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Perindopril - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Modification of the furanacryloyl-L-phenylalanylglycylglycine assay for determination of angiotensin-I-converting enzyme inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 15. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide delves into its chemical structure, physicochemical properties, and established synthetic routes, with a particular focus on the mechanistic underpinnings of the Fischer indole synthesis and the Japp-Klingemann reaction. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics, offering insights into the strategic synthesis and potential applications of this indole derivative.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its versatile structure allows for a wide range of chemical modifications, leading to derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid represents a specific analogue within this important class of compounds, featuring a partially saturated carbocyclic ring which can influence its conformational flexibility and interaction with biological targets. Understanding the chemical intricacies of this molecule is paramount for its potential exploitation in drug design and development programs.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is a thorough characterization of its structure.

Systematic Name: 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

CAS Number: 151051-63-7[2]

Molecular Formula: C₁₀H₁₃NO₂[3]

Molecular Weight: 179.22 g/mol [3]

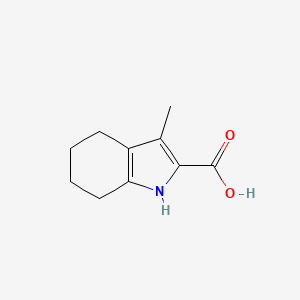

The structure consists of a bicyclic system where a pyrrole ring is fused to a cyclohexane ring. A methyl group is substituted at the 3-position of the indole core, and a carboxylic acid group is present at the 2-position. The "tetrahydro" designation indicates the saturation of the six-membered carbocyclic ring.

Caption: 2D Chemical Structure of 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is essential for its application in research and development, influencing factors such as solubility, absorption, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [3] |

| Molecular Weight | 179.22 g/mol | [3] |

| CAS Number | 151051-63-7 | [2] |

| Monoisotopic Mass | 179.09464 Da | [4] |

| Predicted XlogP | 2.2 | [4] |

| Predicted Water Solubility | Data not available | |

| Predicted pKa | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Synthesis Methodologies: A Strategic Approach

The synthesis of 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid can be strategically approached through well-established named reactions in heterocyclic chemistry, primarily the Fischer indole synthesis. This powerful method allows for the construction of the indole core from readily available starting materials.[5] A common precursor for the Fischer indole synthesis is a hydrazone, which can be prepared via the Japp-Klingemann reaction.[6]

Retrosynthetic Analysis

A retrosynthetic approach reveals a logical pathway for the synthesis:

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthetic Protocol

This protocol outlines a two-step synthesis commencing with the formation of the key hydrazone intermediate followed by the acid-catalyzed cyclization to yield the final product.

Step 1: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction

The Japp-Klingemann reaction is a reliable method for synthesizing hydrazones from β-keto-esters and aryl diazonium salts.[6][7] In this context, it provides a strategic route to the necessary precursor for the subsequent Fischer indole synthesis.

Reaction: Cyclohexanone reacts with the diazonium salt of an appropriate amino acid ester derivative.

Experimental Protocol:

-

Diazotization: Prepare an aqueous solution of the chosen aniline derivative and cool it to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Coupling: In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate in a suitable solvent like ethanol. Cool this solution to 0-5 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the stirred solution of the β-keto-ester. Maintain the temperature below 10 °C.

-

Work-up: After the addition is complete, allow the reaction to stir for several hours at room temperature. The resulting hydrazone may precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality: The Japp-Klingemann reaction proceeds through the electrophilic attack of the diazonium salt on the enolate of the β-keto-ester.[6] Subsequent hydrolysis and decarboxylation lead to the formation of the stable hydrazone. The choice of a β-keto-ester with a methyl group at the 2-position is crucial for introducing the required methyl group at the 3-position of the final indole product.

Step 2: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[5] It involves the acid-catalyzed cyclization of an arylhydrazone.[8]

Reaction: The hydrazone intermediate from Step 1 is treated with an acid catalyst to induce cyclization and aromatization.

Experimental Protocol:

-

Reaction Setup: Dissolve the hydrazone intermediate in a suitable high-boiling solvent such as glacial acetic acid or ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, polyphosphoric acid, or zinc chloride.[5]

-

Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The crude product will precipitate.

-

Purification: Collect the precipitate by filtration, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid.

Causality: The mechanism of the Fischer indole synthesis involves a[9][9]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer of the starting hydrazone.[8] This is followed by the elimination of ammonia and subsequent aromatization to form the stable indole ring. The acidic conditions are essential to catalyze the tautomerization and the subsequent cyclization and dehydration steps.

Caption: A generalized workflow for the synthesis of the target molecule.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic proton on the pyrrole ring, the N-H proton, the methyl group, and the aliphatic protons of the tetrahydro-cyclohexane ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carboxylic acid carbonyl carbon, the carbons of the indole core, the methyl carbon, and the four distinct carbons of the saturated carbocyclic ring.

-

IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the N-H stretch of the indole ring, and a strong absorption for the C=O stretch of the carboxylic acid. Characteristic C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule will also be present.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (179.22 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the tetrahydro-cyclohexane ring.

Potential Applications and Future Directions

Indole-2-carboxylic acid derivatives are known to exhibit a wide range of biological activities. They have been investigated as inhibitors of various enzymes and as ligands for different receptors. For instance, derivatives of indole-2-carboxylic acid have been explored as HIV-1 integrase inhibitors[10] and as allosteric inhibitors of fructose-1,6-bisphosphatase for the potential treatment of diabetes.[11]

The specific structural features of 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, namely the 3-methyl group and the partially saturated ring, may confer unique pharmacological properties. These modifications can influence the molecule's lipophilicity, conformational flexibility, and binding affinity to biological targets.

Future research on this compound could focus on:

-

Diverse Biological Screening: Evaluating its activity against a broad panel of biological targets, including kinases, proteases, and G-protein coupled receptors.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues with modifications at the N-1 position, the carboxylic acid, and the tetrahydro-cyclohexane ring to understand the structural requirements for biological activity.

-

Computational Modeling: Employing molecular docking and other computational tools to predict potential biological targets and guide the design of more potent derivatives.

Conclusion

3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is a fascinating molecule with a rich chemical scaffold that holds potential for the development of novel therapeutic agents. This technical guide has provided a detailed overview of its structure, nomenclature, and a strategic synthetic approach based on well-established chemical principles. The elucidation of its physicochemical and spectroscopic properties, coupled with comprehensive biological evaluation, will be crucial in unlocking its full therapeutic potential. The methodologies and insights presented herein are intended to empower researchers in their quest to explore and exploit the vast chemical space of indole derivatives for the advancement of human health.

References

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Adv., 2018, 8, 27585-27598.

- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. 2022 Aug; 27(16): 5241.

-

Fischer indole synthesis - Wikipedia. (URL: [Link])

- Efficient and Diverse Synthesis of Indole Derivatives. J. Org. Chem. 2009, 74, 17, 6755–6758.

- New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. 2010 Apr; 15(4): 2471–2479.

-

Japp–Klingemann reaction - Wikipedia. (URL: [Link])

- Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. Canadian Journal of Chemistry. 1970, 48(9): 1466-1471.

-

3-methyl-4,5,6,7-tetrahydro-1h-indole-2-carboxylic acid - PubChem. (URL: [Link])

- Japp-Klingemann Reaction. Comprehensive Organic Name Reactions and Reagents. 2010.

- The Japp-Klingemann Reaction. In Name Reactions in Heterocyclic Chemistry. 2005.

- Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: Spectroscopic, quantum chemical, topological and molecular docking studies. Bulletin of the Chemical Society of Ethiopia. 2025, 39(4), 763-780.

-

3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid - NextSDS. (URL: [Link])

-

1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses. (URL: [Link])

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

- Synthetic method of indole-2-carboxylic acid. CN102020600A. (URL: )

- Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorg. Med. Chem. 2014 Mar 15;22(6):1853-63.

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Adv., 2021, 11, 35329-35353.

-

Japp-Klingemann reaction - chemeurope.com. (URL: [Link])

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. 2024 May; 29(9): 2159.

- Aromatization of 1,6,7,7a-Tetrahydro-2H-indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1-Benzyl-5-methoxy-1H-indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin. J. Org. Chem. 2002, 67, 6, 1873–1881.

-

Japp klingemann reaction. SlideShare. (URL: [Link])

-

indole-2-carboxylic acid, 1477-50-5 - The Good Scents Company. (URL: [Link])

-

4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid - PubChem. (URL: [Link])

-

1H-Indole-2-carboxylic acid, 1-methyl- - NIST Chemistry WebBook. (URL: [Link])

- Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. 2012, 3(2), 212-218.

Sources

- 1. dovepress.com [dovepress.com]

- 2. nextsds.com [nextsds.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. PubChemLite - 3-methyl-4,5,6,7-tetrahydro-1h-indole-2-carboxylic acid (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 7. Japp-Klingemann Reaction [drugfuture.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid CAS 151051-63-7 molecular weight

An In-depth Technical Guide: 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

CAS Number: 151051-63-7

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (CAS: 151051-63-7), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds, and its partially saturated derivatives offer unique three-dimensional conformations for probing complex biological targets. This document details the molecule's physicochemical properties, outlines a robust and plausible synthetic pathway with detailed experimental protocols, discusses expected analytical characterization, and explores its potential applications based on the established pharmacology of related indole-2-carboxylic acids. Safety, handling, and storage protocols are also provided to ensure safe laboratory use.

Introduction

The indole ring system is a cornerstone of modern medicinal chemistry, forming the core of natural products, pharmaceuticals, and agrochemicals. The strategic modification of this scaffold is a proven method for developing novel therapeutic agents. 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid represents a valuable but underexplored variation of this theme. The saturation of the benzene portion of the indole core to a cyclohexane ring introduces conformational flexibility not present in the planar aromatic parent. This, combined with the specific substitution pattern—a carboxylic acid at the 2-position and a methyl group at the 3-position—creates a versatile building block for generating novel chemical entities with potential applications in a range of therapeutic areas, from inflammation to neuroscience.[1][2] This guide serves as a foundational resource for scientists looking to synthesize, characterize, and utilize this compound in their research endeavors.

Physicochemical Properties and Structure

The fundamental properties of the title compound are summarized below. These data are critical for experimental design, including reaction stoichiometry calculations, solvent selection, and analytical method development.

| Property | Value | Source |

| CAS Number | 151051-63-7 | [3][4] |

| Molecular Formula | C₁₀H₁₃NO₂ | [3] |

| Molecular Weight | 179.2 g/mol | [3] |

| Canonical SMILES | CC1=C(C2=C(N1)CCCC2)C(=O)O | N/A |

| InChI Key | N/A | N/A |

Molecular Structure Diagram

The diagram below illustrates the two-dimensional structure of the molecule, highlighting the tetrahydro-indole core and the key functional groups.

Caption: 2D structure of the title compound.

Synthesis and Purification

Synthetic Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and highly reliable method for constructing the indole nucleus.[2] For the target molecule, a logical approach involves the reaction of cyclohexanone phenylhydrazone with a suitable three-carbon synthon that can provide the C2-carboxylic acid and C3-methyl groups, followed by cyclization under acidic conditions. A more direct and well-established variant for this specific substitution pattern is the Japp-Klingemann reaction followed by Fischer indolization.[1]

The workflow begins with the synthesis of a key intermediate, ethyl 2-methyl-3-oxobutanoate, which is then coupled with a cyclohexanone-derived diazonium salt. The resulting hydrazone undergoes acid-catalyzed cyclization, yielding the ethyl ester of the target molecule. The final step is a simple saponification to afford the desired carboxylic acid. This strategy is chosen for its high convergence, reliability, and use of readily available starting materials.

Experimental Protocol: A Plausible Synthetic Route

Disclaimer: This protocol is a representative, scientifically plausible method based on established chemical principles for indole synthesis. It should be adapted and optimized by a qualified chemist under appropriate laboratory safety conditions.

Step 1: Phenylhydrazone Formation & Japp-Klingemann Reaction

-

To a stirred solution of aniline (1.0 eq) in 6M hydrochloric acid at 0°C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the phenyldiazonium chloride solution.

-

In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate (1.1 eq) and sodium acetate (3.0 eq) in ethanol and water (1:1). Cool the solution to 0°C.

-

Slowly add the cold diazonium salt solution to the butanoate solution. A yellow-orange precipitate, the intermediate hydrazone, should form.

-

Allow the reaction to stir at 0-5°C for 2 hours, then let it warm to room temperature and stir overnight.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Fischer Indolization to form Ethyl 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

-

Suspend the dried hydrazone from Step 1 in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid or polyphosphoric acid (PPA).

-

Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours). The reaction involves an acid-catalyzed[5][5]-sigmatropic rearrangement followed by cyclization and ammonia elimination.

-

After cooling, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure ethyl ester.

Step 3: Saponification to 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

-

Dissolve the purified ethyl ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq) and stir the mixture at room temperature overnight.

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A white precipitate of the final product should form.

-

Collect the solid by vacuum filtration, wash with cold water to remove residual salts, and dry in a vacuum oven at 40-50°C.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the target compound.

Analytical Characterization (Expected)

Structural confirmation is paramount. The following are the expected spectroscopic signatures for the title compound based on its structure.

-

¹H NMR Spectroscopy: The spectrum should display a broad singlet for the N-H proton (δ ~8.0-9.0 ppm), a singlet for the carboxylic acid proton (δ >10 ppm), a singlet for the C3-methyl group (δ ~2.2-2.5 ppm), and a series of multiplets in the aliphatic region (δ ~1.5-3.0 ppm) corresponding to the eight protons on the tetrahydrogenated ring.

-

¹³C NMR Spectroscopy: Approximately 10 distinct signals are expected. Key signals would include the carbonyl carbon of the carboxylic acid (δ ~165-175 ppm), several signals in the aromatic/olefinic region for the indole C2, C3, C3a, and C7a carbons, a signal for the methyl carbon (δ ~10-15 ppm), and four signals in the aliphatic region for the sp³ hybridized carbons of the cyclohexane ring.

-

Mass Spectrometry (MS): In ESI-positive mode, the [M+H]⁺ ion would be observed at m/z 180.2. In ESI-negative mode, the [M-H]⁻ ion would be observed at m/z 178.2. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₁₃NO₂.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), an N-H stretch (~3300-3400 cm⁻¹), a sharp and strong C=O stretch (~1680-1710 cm⁻¹), and C-H stretching from the aliphatic and methyl groups (~2850-2960 cm⁻¹).

Potential Applications in Drug Discovery

While direct biological data for this specific molecule is not widely published, the indole-2-carboxylic acid scaffold is a well-established pharmacophore. Derivatives have shown potent and diverse biological activities, making this compound a highly attractive starting point for medicinal chemistry campaigns.

-

Neuroscience: The indole core is central to many neurotransmitters (e.g., serotonin). Substituted indoles, including indole-2-carboxylic acids, have been developed as potent and selective antagonists for the glycine binding site of the NMDA receptor, a target for treating neurodegenerative diseases and epilepsy.[6]

-

Antioxidant Activity: The indole nucleus, particularly the N-H proton, can act as a radical scavenger. Studies on related indole-2-carboxylic acids have confirmed their potential as antioxidant agents, which is relevant for diseases associated with oxidative stress.[7][8]

-

Scaffold for Library Synthesis: The carboxylic acid functional group serves as a versatile chemical handle for amide coupling reactions, allowing for the rapid generation of large and diverse compound libraries. Researchers can systematically explore the chemical space around the core by attaching various amines, thereby creating new chemical entities for high-throughput screening against a wide array of biological targets.

Safety, Handling, and Storage

As a research chemical, 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid requires careful handling in a controlled laboratory environment.

-

Hazard Classification: This compound is classified with potential hazards including acute oral, dermal, and inhalation toxicity, as well as causing skin and serious eye irritation.[4] It may also cause drowsiness or dizziness.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[5][9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][9] Keep away from strong oxidizing agents and bases.

Conclusion

3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is a valuable heterocyclic building block with significant potential for drug discovery and development. Its unique three-dimensional structure, combined with the proven pharmacological relevance of the indole-2-carboxylic acid scaffold, makes it an attractive starting point for developing novel therapeutic agents. This guide provides the essential technical information—from synthesis to safety—required for researchers to confidently incorporate this compound into their scientific programs.

References

-

NextSDS. 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid — Chemical Substance Information. [Link]

-

The Good Scents Company. indole-2-carboxylic acid. [Link]

-

ResearchGate. Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: Spectroscopic, quantum chemical, topological and molecular docking studies. [Link]

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

-

PMC. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. [Link]

-

RSC Publishing. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

-

PubChem. 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid. [Link]

-

NextSDS. 1H-Indole-2-carboxylic acid, 4,5,6,7-tetrahydro-, Methyl ester — Chemical Substance Information. [Link]

-

European Journal of Chemistry. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. [Link]

- Google Patents.

Sources

- 1. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. nextsds.com [nextsds.com]

- 5. fishersci.com [fishersci.com]

- 6. WO1993021153A1 - Indole-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Navigating the In Vivo Journey: A Technical Guide to the Pharmacokinetics of 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the in vivo pharmacokinetics of 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid. In the absence of direct published data for this specific molecule, this document synthesizes established principles of pharmacokinetics, bioanalytical methodologies, and data from structurally related indole-2-carboxylic acid derivatives to present a predictive and methodological guide. The core objective is to equip researchers with the foundational knowledge and experimental foresight required to design, execute, and interpret in vivo pharmacokinetic studies for this compound and its analogs. We will delve into the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME), underpinned by a rationale for experimental design and a deep dive into the state-of-the-art analytical techniques essential for robust quantification in biological matrices.

Introduction: The Rationale for Pharmacokinetic Profiling

3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid belongs to the versatile class of indole-2-carboxylic acids, a scaffold present in numerous compounds with diverse biological activities, including potential therapeutic applications.[1][2] The efficacy and safety of any potential therapeutic agent are intrinsically linked to its pharmacokinetic profile—the dynamic journey of the compound through the body.[3] Understanding this profile is paramount for determining appropriate dosing regimens, predicting potential drug-drug interactions, and identifying active metabolites.

This guide will navigate the hypothetical, yet scientifically grounded, pharmacokinetic landscape of 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid. We will explore the experimental methodologies that would be employed to elucidate its ADME properties, providing a roadmap for researchers in the field.

Foundational Concepts in Pharmacokinetic Analysis

The in vivo behavior of a drug is governed by four key processes:

-

Absorption: The process by which the drug enters the systemic circulation.

-

Distribution: The reversible transfer of a drug from the bloodstream to various tissues of the body.

-

Metabolism: The chemical modification of the drug by the body, often leading to its inactivation and preparation for excretion.

-

Excretion: The removal of the drug and its metabolites from the body.

A thorough investigation of these processes is essential for a complete pharmacokinetic profile.

Preclinical In Vivo Study Design: A Methodological Blueprint

A well-designed in vivo study is the cornerstone of obtaining reliable pharmacokinetic data. The choice of animal model is critical, with rodents such as rats and mice being common starting points due to their well-characterized physiology and ethical considerations.[4][5]

Animal Model Selection and Dosing Strategy

For initial pharmacokinetic screening, male Sprague-Dawley rats (250-300g) are a suitable model. Animals should be cannulated (jugular vein) to allow for serial blood sampling. A crossover study design is often employed, where the same group of animals receives both intravenous (IV) and oral (PO) administrations of the compound, with a washout period in between.

-

Intravenous (IV) Administration: A bolus dose (e.g., 1-2 mg/kg) administered via the tail vein provides direct entry into the systemic circulation, allowing for the determination of key parameters like clearance and volume of distribution.[6]

-

Oral (PO) Administration: Administration via oral gavage (e.g., 5-10 mg/kg) is used to assess oral absorption and bioavailability.

The compound should be formulated in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, and 55% saline) to ensure solubility and stability.

Sample Collection and Processing

Serial blood samples (approximately 100-150 µL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis. For excretion studies, urine and feces are collected over 24 or 48 hours.

Bioanalytical Methodology: Quantifying the Analyte

Accurate quantification of the parent compound and its potential metabolites in biological matrices is the analytical linchpin of any pharmacokinetic study. Given the carboxylic acid moiety and indole core, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and selectivity.[7]

Sample Preparation

Biological samples require cleanup and extraction prior to LC-MS/MS analysis to remove interfering substances.

Protocol for Plasma Sample Preparation:

-

Thaw: Thaw plasma samples on ice.

-

Protein Precipitation: To a 50 µL aliquot of plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

-

Vortex: Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 50-100 µL of the mobile phase starting composition.

-

Injection: Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the analyte from endogenous matrix components.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a common starting point.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is typical.

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode should be evaluated. Given the carboxylic acid, negative ion mode may provide better sensitivity.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and internal standard must be optimized.

Hypothetical Pharmacokinetic Profile of 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

The following data is a hypothetical but plausible representation of the pharmacokinetic parameters for the title compound, based on data for structurally related molecules like Indole-3-carbinol.[8]

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 850 | 450 |

| Tmax (h) | 0.083 | 1.0 |

| AUC (0-t) (ngh/mL) | 1200 | 2400 |

| AUC (0-inf) (ngh/mL) | 1250 | 2550 |

| t1/2 (h) | 2.5 | 2.8 |

| CL (L/h/kg) | 0.8 | - |

| Vd (L/kg) | 2.9 | - |

| F (%) | - | 20.4 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Elucidating the ADME Pathway

Absorption

Based on the hypothetical data, the compound exhibits moderate oral bioavailability (F ≈ 20%). This suggests that a significant portion of the orally administered dose is absorbed from the gastrointestinal tract. Factors that could limit oral bioavailability include first-pass metabolism in the gut wall or liver, or incomplete absorption.

Distribution

The hypothetical volume of distribution (Vd ≈ 2.9 L/kg) is greater than the total body water, suggesting that the compound distributes into tissues. The extent of plasma protein binding would be a key determinant of its distribution and should be experimentally determined using techniques like equilibrium dialysis.

Metabolism

The indole nucleus and the saturated carbocyclic ring are potential sites of metabolism. Based on the metabolism of other indole-containing compounds, likely metabolic pathways include:[9]

-

Oxidation: Hydroxylation of the aromatic or saturated ring, mediated by cytochrome P450 enzymes.

-

Conjugation: Glucuronidation or sulfation of the carboxylic acid group or any newly formed hydroxyl groups.

In vitro studies using liver microsomes or hepatocytes can be employed to identify the specific CYPs involved and to characterize the metabolic profile.

Excretion

The primary routes of excretion for a compound of this nature are likely renal (urine) and biliary (feces). Analysis of urine and feces for the parent compound and its metabolites would be necessary to determine the mass balance and the predominant route of elimination.

Visualizing the Workflow and Concepts

In Vivo Pharmacokinetic Study Workflow

Caption: Workflow for an in vivo pharmacokinetic study.

Conceptual ADME Pathway

Caption: Conceptual ADME pathway for an orally administered drug.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, framework for assessing the in vivo pharmacokinetics of 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid. The methodologies described for study design, bioanalysis, and data interpretation are grounded in established scientific principles and practices. While the specific pharmacokinetic parameters will require empirical determination, the predictive insights and experimental roadmaps provided herein offer a solid foundation for future research.

Further studies should focus on metabolite identification and the investigation of potential drug-drug interactions, particularly with inhibitors or inducers of the identified metabolizing enzymes. Ultimately, a thorough understanding of the pharmacokinetic profile of this compound is an indispensable step in its journey from a promising molecule to a potential therapeutic agent.

References

-

Yan, Z., Easterwood, L. M., Maher, N., Torres, R., Huebert, N., & Yost, G. S. (2007). Metabolism and bioactivation of 3-methylindole by human liver microsomes. Chemical research in toxicology, 20(1), 140–148. [Link]

-

Ramakrishna, K., Jain, S. K., & Krishnamurthy, S. (2022). Pharmacokinetic and Pharmacodynamic Properties of Indole-3-carbinol in Experimental Focal Ischemic Injury. European Journal of Drug Metabolism and Pharmacokinetics, 47(4), 593-605. [Link]

-

Rustemi, Z., Gjorgoski, I., & Janevik-Ivanovska, E. (2021). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal, 45(7), 1541 - 1546. [Link]

-

Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2018). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Pharmaceutical and Analytical Chemistry, 4(2). [Link]

-

Carignani, C., De Sarro, G., Tagliamonte, A., & Gessa, G. L. (2003). Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor. Journal of medicinal chemistry, 46(5), 691–701. [Link]

-

Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link]

-

Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2018). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. ResearchGate. [Link]

-

Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2018). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

-

Gherib, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4785. [Link]

-

The Good Scents Company. (n.d.). indole-2-carboxylic acid. [Link]

- Leeson, P. D., & Carling, R. W. (1993). Indole-2-carboxylic acid derivatives.

-

Zamaratskaia, G., & Li, S. (2017). A modified high performance liquid chromatographic method for simultaneous quantification of skatole and indole in porcine plasma. ResearchGate. [Link]

-

Li, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European journal of medicinal chemistry, 188, 112015. [Link]

-

Vemula, V. R., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5000. [Link]

-

Goyal, R. N., & Singh, U. (2009). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. ResearchGate. [Link]

-

Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

-

Reddy, G. S., et al. (2019). Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2-Carboxylate/Amide Migration, and Decarboxylative Cyclization. The Journal of organic chemistry, 84(14), 9137–9147. [Link]

-

Zhang, M., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS medicinal chemistry letters, 6(12), 1163–1168. [Link]

-

Carignani, C., et al. (1995). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of medicinal chemistry, 38(23), 4613–4623. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ojs.ikm.mk [ojs.ikm.mk]

- 5. biotechfarm.co.il [biotechfarm.co.il]

- 6. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic and Pharmacodynamic Properties of Indole-3-carbinol in Experimental Focal Ischemic Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Structure-Activity Relationship (SAR) of 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic Acid: A Privileged Scaffold in Targeted Therapeutics

Executive Summary

In medicinal chemistry, the discovery of a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is a critical accelerator for drug development. The 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid scaffold represents one such highly versatile pharmacophore. Unlike fully aromatic indoles, the partially saturated tetrahydro ring provides a unique, conformationally restricted sp3 character that allows for precise, three-dimensional functionalization.

As a Senior Application Scientist, I have observed that navigating the chemical space of this scaffold requires a deep understanding of its electrostatic and steric properties. This technical whitepaper dissects the structure-activity relationship (SAR) of this core, detailing how orthogonal modifications at the C2, C4, C6, and C7 positions drive selectivity across entirely distinct therapeutic areas—ranging from epigenetic modulation and oncology to cystic fibrosis and neuro-psychiatry.

Core Structural Anatomy & Pharmacophore Mapping

The baseline activity of 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is governed by three critical structural domains:

-

The N1-H and C2-Carboxylic Acid: This region acts as a powerful bidentate hydrogen-bonding and electrostatic anchor. In physiological pH, the deprotonated carboxylate forms critical salt bridges with positively charged amino acid residues (e.g., Arginine) in target binding pockets.

-

The C3-Methyl Group: This provides essential steric bulk. It restricts the rotational freedom of the adjacent C2-carboxylate (or its ester/amide derivatives), locking the molecule into a bioactive conformation while simultaneously filling small hydrophobic sub-pockets.

-

The Saturated C4-C7 Cyclohexene Ring: The sp3 hybridized carbons offer a tunable canvas. Oxidation at C4 or C7 introduces new hydrogen-bond acceptors, while alkylation or arylation at C6 alters the lipophilicity and spatial trajectory of the molecule.

Divergent SAR pathways of the tetrahydroindole-2-carboxylic acid scaffold.

Target-Specific SAR Profiles

Epigenetic Modulation: G9a/GLP Methyltransferases

G9a and GLP are histone methyltransferases implicated in the silencing of tumor suppressor genes. SAR studies targeting these enzymes utilize the tetrahydroindole core by introducing a ketone at C4 and methyl groups at C6. For instance,1 serves as a critical precursor for highly potent PROTACs and inhibitors[1].

-

Causality: The C4-oxo group acts as a crucial hydrogen-bond acceptor that interacts with the lysine-binding channel of GLP. The C6-gem-dimethyl modification increases the hydrophobic surface area, perfectly complementing the lipophilic substrate-binding groove of the enzyme, pushing IC50 values into the low nanomolar range[1].

Oncology: Kinetochore-Microtubule Interaction Inhibitors

In the pursuit of novel antitubulin compounds, researchers identified a class of molecules termed "furan-metoticas." The lead compound, 6-furan-2-yl-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid tetrahydro-furan-2-ylmethyl ester (Compound B), actively prevents the recombinant Ndc80 kinetochore complex from binding to taxol-stabilized microtubules[2].

-

Causality: To target intracellular protein-protein interactions (PPIs), the highly polar C2-carboxylic acid must be masked to permit cellular permeability. Esterification with a tetrahydro-furan-2-ylmethyl group not only neutralizes the charge but also provides a secondary oxygen atom for solvent interactions. The bulky furan substitution at C6 creates a steric wedge that directly disrupts the Ndc80-microtubule interface[2].

Cystic Fibrosis: Mutant CFTR Correctors

The F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) causes protein misfolding. Derivatives based on3 have been developed as tricyclic pyrrolothiazole correctors to rescue this trafficking defect[3].

-

Causality: Oxidation at C7 (adjacent to the pyrrole nitrogen) alters the electronic distribution of the core, increasing the acidity of the N1-H. When the C2-carboxylic acid is converted into a bulky amide (e.g., 5-chloro-2-methoxyphenyl carboxamide), the resulting compound exhibits enhanced binding to the misfolded CFTR, significantly increasing the Vmax of halide transport to the plasma membrane[3].

Neuro-Psychiatry: DAAO Inhibition

D-amino acid oxidase (DAAO) degrades D-serine, a co-agonist of the NMDA receptor. Inhibiting DAAO is a therapeutic strategy for schizophrenia. While simple pyrrole-2-carboxylic acids are known inhibitors, the4 scaffold provides superior selectivity[4].

-

Causality: For DAAO, the free C2-carboxylic acid is non-negotiable; it must form a bidentate salt bridge with Arg283 in the enzyme's active site. The rigid tetrahydro ring prevents the molecule from adopting conformations that would allow it to off-target bind to the NMDA receptor's D-serine site, thereby drastically improving the therapeutic window[4].

Quantitative Data Summary

Table 1: SAR Modifications and Target Affinities of Tetrahydroindole-2-Carboxylic Acids

| Compound / Derivative | Target / Disease Area | Key Structural Modification | Bioactivity / Potency | Ref. |

| Core Scaffold | DAAO (Neurology) | Intact C2-COOH, saturated ring | High selectivity over NMDA | [4] |

| B36 Precursor | G9a/GLP (Epigenetics) | C4-Oxo, C6-gem-dimethyl | Precursor to RK-701 ( IC50 = 27 nM) | [1] |

| Compound B | Ndc80 (Oncology) | C2-THF ester, C6-Furan, C4-Oxo | IC50 ~ 20 µM (Microtubule block) | [2] |

| 7-Oxo Amides | CFTR (Cystic Fibrosis) | C7-Oxo, C2-Amidation | Vmax = 678 µM/s (Membrane rescue) | [3] |

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific quality control (QC) checkpoints.

Protocol A: Synthesis of the Core Tetrahydroindole-2-Carboxylic Acid Scaffold

This protocol utilizes a modified Hantzsch pyrrole synthesis followed by base-catalyzed saponification.

-

Condensation & Cyclization:

-

Dissolve the appropriate cyclic ketone (e.g., cyclohexanone or a substituted derivative, 1.0 eq) and ethyl 2-chloro-3-oxobutanoate (1.1 eq) in glacial acetic acid.

-

Add ammonium acetate (3.0 eq). The excess ammonia source is critical to drive the formation of the pyrrole ring against the steric hindrance of the forming 3-methyl group.

-

Reflux the mixture for 4 hours.

-

QC Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting ketone indicates complete cyclization.

-

-

Saponification:

-

Isolate the resulting ethyl ester intermediate and dissolve it in ethanol (25 mL per 6.4 mmol).

-

Add an aqueous 50% KOH solution (4.8 mL)[3].

-

Causality for Reagent Choice: The steric bulk of the C3-methyl group severely hinders the C2-ester. Weak bases (like LiOH ) will fail; concentrated KOH under reflux is mandatory to force the hydrolysis.

-

-

Acidification & Isolation:

-

Remove the ethanol under reduced pressure. Resuspend the residue in distilled water.

-

Slowly acidify the aqueous layer with 6 M HCl until pH 2 is reached[3].

-

Self-Validation: The product will crash out of the aqueous solution as a distinct solid only when fully protonated. Filter, wash with cold water, and dry under a vacuum. Confirm the structure via 1H -NMR (DMSO- d6 ), ensuring the disappearance of the ethyl ester signals (quartet at ~4.2 ppm) and the presence of a broad -OH peak at >12.0 ppm.

-

Self-validating synthetic workflow for tetrahydroindole-2-carboxylic acids.

Protocol B: In Vitro Validation - HS-YFP Assay for CFTR Correctors

To evaluate the efficacy of C7-oxo derivatives, functional rescue of the CFTR protein must be quantified.

-

Cell Preparation: Plate Fisher Rat Thyroid (FRT) cells stably co-expressing F508del-CFTR and the halide-sensitive yellow fluorescent protein (HS-YFP) in 96-well microplates.

-

Compound Incubation: Treat the cells with the synthesized SAR analogs (e.g., 5 µM) for 24 hours at 37°C.

-

Causality: A 24-hour incubation is required because correctors act as pharmacological chaperones, requiring time to assist the F508del-CFTR protein in folding and trafficking from the endoplasmic reticulum to the plasma membrane.

-

-

Fluorescence Quenching Assay:

-

Wash cells with a standard PBS buffer, then inject an iodide-rich buffer (where I− replaces Cl− ).

-

Measure the initial rate of YFP fluorescence quenching ( Vmax ) using a microplate reader.

-

Self-Validation: Include Lumacaftor (VX-809) as a positive control and DMSO as a vehicle control. Calculate the Z'-factor; the assay is only valid if Z' > 0.5, ensuring the signal window is robust enough to differentiate analog potencies.

-

References

-

Design, Synthesis, and Biological Evaluation of PROTACs Targeting G9a/GLP Methyltransferase The University of Osaka Institutional Knowledge Archive URL:[1]

-

Evaluation of Fused Pyrrolothiazole Systems as Correctors of Mutant CFTR Protein National Institutes of Health (NIH) / PMC URL:[3]

-

Pyrrole and pyrazole DAAO inhibitors (US7893098B2) Google Patents URL:[4]

-

A Screen for Kinetochore-Microtubule Interaction Inhibitors Identifies Novel Antitubulin Compounds PLOS One URL:[2]

Sources

- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 2. A Screen for Kinetochore-Microtubule Interaction Inhibitors Identifies Novel Antitubulin Compounds | PLOS One [journals.plos.org]

- 3. Evaluation of Fused Pyrrolothiazole Systems as Correctors of Mutant CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7893098B2 - Pyrrole and pyrazole DAAO inhibitors - Google Patents [patents.google.com]

In Vitro Cytotoxicity Profile of 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid: A Technical Guide

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-cancer properties.[1][2][3] The compound 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, a functionalized indole derivative, represents a novel chemical entity with potential therapeutic applications. A critical initial step in the evaluation of any new compound for pharmacological use is the characterization of its in vitro cytotoxicity profile.[4][5] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic effects of this compound.

This document is structured to provide not just protocols, but a strategic approach to understanding the potential toxicity of a novel compound. We will explore three fundamental and complementary assays to build a robust cytotoxicity profile: the MTT assay to assess metabolic viability, the LDH assay to evaluate cell membrane integrity, and the Caspase-3/7 assay to investigate the induction of apoptosis. By employing this multi-assay strategy, we can gain a more complete understanding of how 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid interacts with cells.

Chapter 1: Foundational Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology, providing a quantitative measure of cellular metabolic activity, which in turn serves as an indicator of cell viability.[6][7][8] Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[6][8] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Experimental Rationale

The selection of the MTT assay as the initial screening method is based on its robustness, high-throughput adaptability, and its ability to provide a clear dose-dependent response curve. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter in cytotoxicity profiling.[7]

Detailed Experimental Protocol: MTT Assay

Materials:

-

3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

-

Selected cancer cell line (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT reagent (5 mg/mL in PBS)[6]

-

Solubilization buffer (e.g., DMSO or a detergent-based solution)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a stock solution of 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.

-

Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm.[10]

-

Data Analysis and Presentation

The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical MTT Assay Results for 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Control) | 100 | 100 | 100 |

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| 250 | |||

| 500 | |||

| IC50 (µM) |

Chapter 2: Assessment of Cell Membrane Integrity via LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[11][12] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[12] The amount of LDH in the supernatant is proportional to the number of lysed cells.[12]

Experimental Rationale

This assay provides a complementary perspective to the MTT assay. While the MTT assay measures metabolic activity, the LDH assay directly quantifies cell membrane damage, a hallmark of necrosis. Running both assays helps to distinguish between cytostatic and cytotoxic effects.